molecular formula C37H32N2O7S3 B11032488 dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11032488
M. Wt: 712.9 g/mol
InChI Key: QWYXZYXANQSBSA-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]-2,2,6,8-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as isoindole, quinoline, and dithiole

Preparation Methods

The synthesis of DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]-2,2,6,8-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the isoindole derivative: This step involves the reaction of phthalic anhydride with an amine to form the isoindole ring.

    Introduction of the quinoline moiety: The quinoline ring is introduced through a cyclization reaction involving appropriate precursors.

    Formation of the dithiole ring: This step involves the reaction of a dithiole precursor with the intermediate compound formed in the previous steps.

    Final coupling and esterification: The final step involves coupling the intermediate compounds and esterifying the carboxylic acid groups to form the dimethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]-2,2,6,8-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents and conditions.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Scientific Research Applications

DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]-2,2,6,8-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]-2,2,6,8-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]-2,2,6,8-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C37H32N2O7S3

Molecular Weight

712.9 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]-2,2,6,8-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C37H32N2O7S3/c1-19-16-20(2)27-24(17-19)26(36-48-28(34(43)45-5)29(49-36)35(44)46-6)30(47)37(3,4)39(27)33(42)25(18-21-12-8-7-9-13-21)38-31(40)22-14-10-11-15-23(22)32(38)41/h7-17,25H,18H2,1-6H3

InChI Key

QWYXZYXANQSBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)(C)C)C

Origin of Product

United States

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